1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Catalog No.
S714525
CAS No.
73107-26-3
M.F
C6H12ClN
M. Wt
133.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS Number

73107-26-3

Product Name

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

InChI

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H

InChI Key

FQEGQFSNKIAVIV-UHFFFAOYSA-N

SMILES

CN1CCC=CC1.Cl

Canonical SMILES

CN1CCC=CC1.Cl

Historical Significance in Parkinson's Disease Research:

MPTP has played a crucial role in understanding the mechanisms underlying Parkinson's disease (PD). In the early 1980s, intravenous administration of MPTP to several individuals accidentally exposed to a contaminated synthetic heroin caused a syndrome remarkably similar to PD, including parkinsonism, rigidity, and tremors. This discovery provided the first in vivo model for studying the neurodegenerative processes associated with PD, allowing researchers to investigate the specific brain regions and cell types affected by the disease [].

Mechanism of Action and Neurotoxicity:

MPTP itself is not neurotoxic. However, once it crosses the blood-brain barrier, it is converted by the enzyme monoamine oxidase B (MAO-B) into the neurotoxin 1-Methyl-4-phenylpyridinium (MPP+). MPP+ selectively targets dopamine neurons in the substantia nigra pars compacta, a brain region critical for movement control. MPP+ disrupts mitochondrial function within these neurons, leading to their degeneration and the characteristic symptoms of PD [].

Applications in PD Research:

MPTP remains a valuable tool in PD research for various purposes:

  • Understanding disease progression: MPTP-induced models in animals allow researchers to study the pathogenesis of PD, including the sequence of events leading to dopamine neuron degeneration and the development of motor symptoms.
  • Testing potential therapies: MPTP models are used to evaluate the efficacy of neuroprotective and restorative strategies for PD. By observing the ability of a treatment to prevent or reverse MPTP-induced damage, researchers can gain insights into potential therapeutic approaches for the disease [].
  • Developing diagnostic tools: MPTP models contribute to the development and validation of biomarkers for PD diagnosis and monitoring disease progression. These biomarkers can be used to identify individuals at risk for developing PD and assess the effectiveness of treatment interventions [].

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the chemical formula C6H12ClNC_6H_{12}ClN and a molecular weight of approximately 133.62 g/mol. It is a derivative of tetrahydropyridine, characterized by its off-white to light beige crystalline powder form. The compound is known for its relatively low boiling point of 112.5 °C and melting point range of 198-202 °C, along with a predicted density of 0.876 g/cm³ .

Typical for amines and heterocycles. It can undergo:

  • Alkylation: Reacting with alkyl halides to form more complex nitrogen-containing compounds.
  • Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Hydrogenation: Potentially reducing double bonds if present in related compounds.

The compound's reactivity is influenced by the presence of the nitrogen atom in the ring structure, which can act as a nucleophile.

While 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride itself does not exhibit significant psychoactive properties, it is structurally related to compounds that do. Its relevance in biological contexts often ties back to its role as a precursor or structural analog to neurotoxic compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is known for its ability to induce Parkinsonian symptoms by selectively damaging dopaminergic neurons in the brain .

The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 1-methyl-4-piperidinone or similar compounds that undergo cyclization under acidic or basic conditions.
  • Reduction Reactions: Using reducing agents on corresponding pyridine derivatives to achieve the tetrahydropyridine structure.
  • Electrophilic Substitution: Involving reactions with electrophiles that can add to the nitrogen-containing ring.

These methods highlight its synthetic versatility and potential for further derivatization .

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride finds applications in various fields:

  • Chemical Research: Used as an intermediate in organic synthesis and pharmaceutical development.
  • Neuroscience Research: As a model compound for studying neurodegenerative diseases like Parkinson's disease due to its structural relationship with MPTP.
  • Agricultural Chemistry: Potential use in developing herbicides or pesticides due to its nitrogen-containing structure.

Interaction studies involving 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride primarily focus on its neurotoxic analogs. For instance:

  • Monoamine Oxidase Inhibition: The compound may interact with enzymes like monoamine oxidase B, which plays a role in metabolizing neurotoxins like MPTP into their active forms.
  • Neuroprotective Studies: Research into potential protective effects against neurotoxicity induced by related compounds.

These studies are crucial for understanding the compound's safety profile and therapeutic potential.

Several compounds share structural similarities with 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. Notable examples include:

Compound NameStructure TypeKey Characteristics
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineTetrahydropyridineNeurotoxin linked to Parkinson's disease
1-MethylpiperidinePiperidine derivativeUsed in organic synthesis; less neurotoxic
N-Methyl-1,2,5,6-tetrahydropyridineTetrahydropyridineSimilar reactivity; lower toxicity compared to MPTP

These compounds illustrate the unique position of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride within a broader class of nitrogen-containing heterocycles while highlighting its specific applications and biological relevance .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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